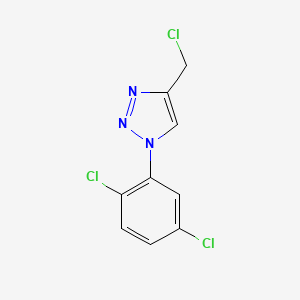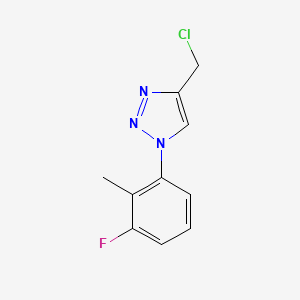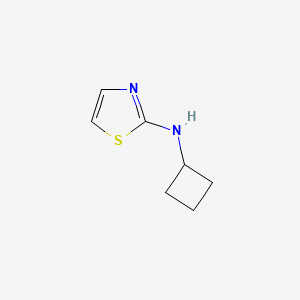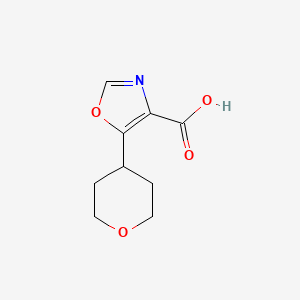
5-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid
Descripción general
Descripción
The compound “5-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid” is an organic compound that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “oxan-4-yl” part of the name suggests the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of an oxazole ring attached to a carboxylic acid group at the 4-position and a tetrahydropyran ring at the 5-position . The exact structure would depend on the specific stereochemistry at the tetrahydropyran ring, which is not indicated in the name.Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthesis of Derivatives : Research by Prokopenko et al. (2010) explored the synthesis of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, demonstrating the potential for chemical transformations and derivative synthesis of similar oxazole compounds (Prokopenko et al., 2010).
Acylation and Recyclization : Another study by Pil'o et al. (2010) developed a procedure for synthesizing 2-aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic acids and their derivatives, suitable for various subsequent transformations, including acylation and recyclization (Pil'o et al., 2010).
Photooxygenation Application : Wasserman et al. (1981) investigated oxazoles as masked forms of activated carboxylic acids, using them in the synthesis of macrolides like recifeiolide and curvularin (Wasserman et al., 1981).
Biological and Pharmaceutical Applications
Peptidomimetics and Biologically Active Compounds : Ferrini et al. (2015) discussed the use of similar compounds in the preparation of peptidomimetics or biologically active compounds, highlighting the relevance in pharmaceutical research (Ferrini et al., 2015).
Potential in Bronchodilator Synthesis : Research by Ray and Ghosh (1999) illustrated the conversion of 4-methyloxazole-5-carboxylic acid to N,N'-bis(4-methyloxazol-5-yl)urea, a key building block in the synthesis of a possible improved bronchodilator (Ray & Ghosh, 1999).
Inhibitory Activity on Blood Platelet Aggregation : A study by Ozaki et al. (1983) synthesized oxazole compounds, including methyl 5-substituted oxazole-4-carboxylates, and evaluated their inhibitory activity on blood platelet aggregation (Ozaki et al., 1983).
Direcciones Futuras
Propiedades
IUPAC Name |
5-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-9(12)7-8(14-5-10-7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMHIPKCJDYIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Cyclobutylamino)methyl]cyclopentan-1-amine](/img/structure/B1467465.png)

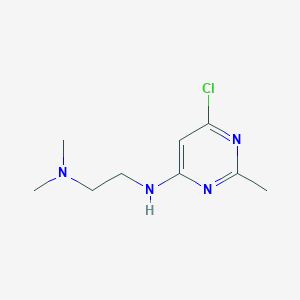

![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467469.png)
![{1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467471.png)
![{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467472.png)
![1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B1467475.png)
![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467476.png)
